molecular formula C5H11BrO B1266903 1-Bromo-3-ethoxypropane CAS No. 36865-40-4

1-Bromo-3-ethoxypropane

Cat. No. B1266903
CAS RN: 36865-40-4
M. Wt: 167.04 g/mol
InChI Key: JOZWPJGRGUOZGY-UHFFFAOYSA-N
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Description

“1-Bromo-3-ethoxypropane” is a chemical compound with the molecular formula C5H11BrO . It has an average mass of 167.044 Da and a monoisotopic mass of 165.999313 Da .


Synthesis Analysis

The synthesis of “1-Bromo-3-ethoxypropane” involves condensation with sodium ethylate in ethanol to form 3-ethoxypropene, followed by anti-Markovnikov addition with HBr in the presence of benzoyl peroxide . This process results in an overall yield of 89.2% .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-ethoxypropane” consists of a bromine atom (Br) attached to the third carbon of a propane chain, with an ethoxy group (C2H5O) also attached to the third carbon . The InChI code for this compound is 1S/C5H11BrO/c1-2-7-5-3-4-6/h2-5H2,1H3 .


Physical And Chemical Properties Analysis

“1-Bromo-3-ethoxypropane” has a molecular weight of 167.04 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 165.99933 g/mol . The topological polar surface area is 9.2 Ų . It has a heavy atom count of 7 .

Safety And Hazards

The safety and hazards of “1-Bromo-3-ethoxypropane” are not explicitly mentioned in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

1-bromo-3-ethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-2-7-5-3-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZWPJGRGUOZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293736
Record name 1-bromo-3-ethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-ethoxypropane

CAS RN

36865-40-4
Record name Propane, 1-bromo-3-ethoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-3-ethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthetic route used to produce 1-Bromo-3-ethoxypropane?

A1: The research paper describes a two-step synthesis of 1-Bromo-3-ethoxypropane []. The first step involves reacting 3-chloropropene with sodium ethylate in ethanol, producing 3-ethoxypropene. This reaction is significant because it replaces the chlorine atom with an ethoxy group. The second step is an anti-Markovnikov addition of hydrogen bromide (HBr) to 3-ethoxypropene in the presence of benzoyl peroxide, yielding 1-Bromo-3-ethoxypropane. This step is notable because it installs the bromine atom at the less substituted carbon, contrary to typical Markovnikov addition. This controlled synthetic route provides a high yield (89.2%) of the desired product.

Q2: What are the potential applications of 1-Bromo-3-ethoxypropane?

A2: While the provided research focuses solely on the synthesis of 1-Bromo-3-ethoxypropane, its structure suggests potential applications as a building block in organic synthesis []. The bromine atom can participate in various substitution reactions, allowing for the introduction of different functional groups. The ethoxy group can also be further modified or utilized as a directing group in subsequent reactions. These features make 1-Bromo-3-ethoxypropane a valuable intermediate for synthesizing more complex molecules with potential applications in various fields like pharmaceuticals, polymers, or materials science.

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